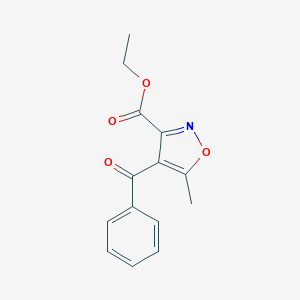

3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester" is a derivative of isoxazolecarboxylic acid, which is a class of compounds known for their heterocyclic structure containing an isoxazole ring. This particular derivative includes a benzoyl group at the 4-position and a methyl group at the 5-position of the isoxazole ring, with an ethyl ester moiety attached to the carboxylic acid group.

Synthesis Analysis

The synthesis of isoxazole-4-carboxylic acid derivatives, including those with ester functionalities, has been explored through various methods. One approach involves the domino isoxazole-isoxazole isomerization catalyzed by Fe(II), which leads to the formation of isoxazole-4-carboxylic esters and amides in good yields . Another general synthesis method for 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, utilizes intermediates like ethyl β-pyrrolidinocrotonate, followed by annulation, condensation, and esterification reactions .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms and one nitrogen atom, with an oxygen atom as the heteroatom. The substitution of the isoxazole ring with various groups, such as benzoyl or methyl groups, can significantly influence the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Isoxazolecarboxylic acid derivatives can undergo a variety of chemical reactions. For instance, 2-(ethoxymethylidene)-3-oxo carboxylic acid esters can react with tetrazol-5-amine to yield products capable of nucleophilic substitution . Additionally, 5-substituted derivatives of 3-methylisoxazolo[5,4-d]1,2,3-triazine-4-ones and 3-methyl-5-triazene 4-isoxazolecarboxylic acid ethyl esters have been synthesized from related amides and esters, showing potential cytostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolecarboxylic acid derivatives are influenced by their molecular structure. The presence of ester groups typically increases the compound's solubility in organic solvents. The introduction of substituents like benzoyl and methyl groups can affect the compound's boiling point, melting point, and stability. The reactivity of these compounds can also be modulated by the nature of the substituents, as seen in the synthesis of various derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- General Synthesis : The compound is synthesized using methods like annulation, condensation, cyclization, and esterification (McMurry, 2003).

- Structural Analysis : It undergoes various structural analyses such as IR, 1H-NMR, mass spectral data, and elemental analysis for characterization (Gokulan et al., 2012).

Biological and Chemical Properties

- Cytostatic Properties : Certain derivatives of the compound have been shown to exhibit cytostatic activity, potentially more effective than Dacarbazine in some cases (Ryng et al., 1997).

- Anti-inflammatory and Antibacterial Activities : Some amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives display significant antiinflammatory and antibacterial effects (Machoń & Ryng, 1981).

Application in Drug Development

- Antituberculosis Compounds : Derivatives of 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester have been explored for their potential as antituberculosis drugs. These compounds showed promising activity against various Mycobacterium tuberculosis strains, including drug-resistant ones (Lilienkampf et al., 2010).

Miscellaneous Applications

- Corrosion Inhibition : Pyrazole derivatives of the compound have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant inhibition efficiency (Herrag et al., 2007).

- Antimicrobial Activity : Some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol-2-yl moiety, a derivative of 3-Isoxazolecarboxylic acid, demonstrated considerable antimicrobial activities against a range of bacterial and fungal species (Abd El-Meguid, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-18-14(17)12-11(9(2)19-15-12)13(16)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRRVOUGVODFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169605 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

CAS RN |

17335-06-7 |

Source

|

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017335067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 4-benzoyl-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)